![molecular formula C19H16FN3O B2390947 5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile CAS No. 1007929-76-1](/img/structure/B2390947.png)
5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 5-[(4-fluorophenyl)methyl]-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-carbonitrile, has a CAS Number of 1007929-76-1 and a linear formula of C19H16FN3O . It has an average mass of 321.348 Da and a monoisotopic mass of 321.127747 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolo[1,2-a]quinoxaline core with a fluorobenzyl group at the 5-position and a carbonitrile group at the 7-position .Physical And Chemical Properties Analysis
This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.科学的研究の応用
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown significant anti-cancer and anti-proliferative activities . For instance, a novel series of quinoxaline-2-carbonitrile-1,4-dioxide reported potency especially against breast cancer under hypoxia and normoxia conditions .
Anti-Microbial Activity
Quinoxaline compounds have demonstrated potent anti-microbial activity . They have been used to develop new drugs against various microorganisms .
Anti-Convulsant Activity
Quinoxaline derivatives have been studied for their anti-convulsant properties . This makes them potential candidates for the development of new anti-epileptic drugs .
Anti-Tuberculosis Activity
Quinoxaline compounds have shown promising results in the treatment of tuberculosis . Their unique chemical structure allows them to inhibit the growth of Mycobacterium tuberculosis .
Anti-Malarial Activity
Quinoxaline derivatives have been used in the development of anti-malarial drugs . They have shown efficacy against Plasmodium falciparum, the parasite responsible for causing malaria .
Use in Material Science
Quinoxaline scaffolds have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .
Safety and Hazards
作用機序
Target of Action
Similar compounds, such as pyrrolo[3,2-b]quinoxaline derivatives, have been reported to act as kinase inhibitors . Kinases play a crucial role in cellular signaling, controlling various cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
It can be inferred from related studies that it might interact with its targets (possibly kinases) and induce changes that inhibit their activity . This inhibition could disrupt the normal signaling pathways within the cell, leading to altered cellular functions.
Biochemical Pathways
Given that similar compounds are known to inhibit kinases , it can be inferred that this compound might affect signaling pathways regulated by these enzymes. These pathways could include the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
Similar compounds have been reported to exhibit good plasma stability , which could potentially impact the bioavailability of this compound.
Result of Action
Based on related studies, it can be inferred that this compound might alter the mitochondrial membrane potential (mmp) and significantly reduce the reactive oxygen species (ros) levels in cancer cells . This could lead to the inhibition of cell growth and proliferation.
特性
IUPAC Name |
5-[(4-fluorophenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O/c20-15-6-3-13(4-7-15)12-23-18-10-14(11-21)5-8-16(18)22-9-1-2-17(22)19(23)24/h3-8,10,17H,1-2,9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUXPVWVMRMHJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)C#N)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。